rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperidine derivatives with different substituents.
Scientific Research Applications
rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-3-methylpiperidine-3,4-diol hydrochloride
- rac-(3R,4S)-3-fluoro-4-methoxypiperidine hydrochloride
- rac-(3R,4S)-3-methoxy-4-methylpiperidine hydrochloride
Uniqueness
rac-(3R,4S)-4-ethoxy-3-methylpiperidine hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ethoxy group and cis configuration differentiate it from other piperidine derivatives, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H18ClNO |
---|---|
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(3S,4R)-4-ethoxy-3-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-10-8-4-5-9-6-7(8)2;/h7-9H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |
InChI Key |
MOOWARSSOMXJEG-KZYPOYLOSA-N |
Isomeric SMILES |
CCO[C@@H]1CCNC[C@@H]1C.Cl |
Canonical SMILES |
CCOC1CCNCC1C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.